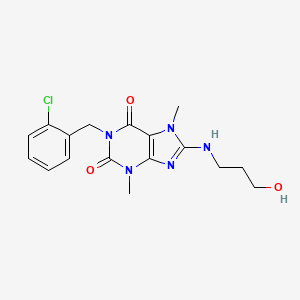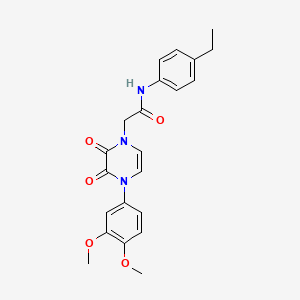
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine has a wide range of potential scientific research applications. One of the most promising areas of research involves the study of the compound's effects on various biological processes. For example, the compound has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammatory processes. The compound has also been shown to have an effect on the immune system, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory properties, as well as effects on the immune system and the nervous system. The compound has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, the compound is also relatively unstable and can be difficult to work with, which can be a limitation for some lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine. One area of research that is currently being explored is the compound's potential as a treatment for inflammatory diseases such as arthritis. Other potential areas of research include the compound's effects on the immune system and its potential as a treatment for cancer.
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and potential applications in various biological processes. While there are still many unanswered questions regarding the compound's mechanism of action and potential uses, ongoing research is likely to shed more light on its potential as a treatment for a range of diseases and conditions.
Synthesemethoden
The synthesis of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,2-dimethylpropanal with 1,3-propanediol to form 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethanol. This intermediate is then converted to the final product through a series of reactions that involve the use of sodium borohydride and hydrochloric acid.
Eigenschaften
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)10-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPIFITOMYMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2556990.png)
![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)




![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)